Cas no 922000-14-4 (3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

3-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a brominated benzamide derivative featuring a tetrahydroquinolinone scaffold. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motifs, which are commonly found in bioactive molecules. The bromine substituent enhances its potential as a versatile intermediate for further functionalization via cross-coupling reactions. The tetrahydroquinolinone moiety may contribute to binding affinity in target interactions, making it valuable for the development of enzyme inhibitors or receptor modulators. Its well-defined synthetic route and stability under standard conditions facilitate its use in exploratory studies. This compound is suited for applications in drug discovery and mechanistic investigations.
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide structure
922000-14-4 structure
Product Name:3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No:922000-14-4
MF:C16H13BrN2O2
MW:345.190623044968
CID:6447777
Update Time:2025-06-12

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
    • Benzamide, 3-bromo-N-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • Inchi: 1S/C16H13BrN2O2/c17-12-3-1-2-11(8-12)16(21)18-13-5-6-14-10(9-13)4-7-15(20)19-14/h1-3,5-6,8-9H,4,7H2,(H,18,21)(H,19,20)
    • InChI Key: HJBMSGXNOAEPKV-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2)(=O)C1=CC=CC(Br)=C1

Experimental Properties

  • Density: 1.542±0.06 g/cm3(Predicted)
  • Boiling Point: 459.8±45.0 °C(Predicted)
  • pka: 12.75±0.20(Predicted)

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F2266-0279-2μmol
3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Additional information on 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Introduction to 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS No. 922000-14-4)

3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, with the CAS number 922000-14-4, is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzamides and is characterized by its unique structural features, including a bromine substituent and a tetrahydroquinoline moiety. The combination of these functional groups imparts specific biological activities and pharmacological properties that make it a valuable candidate for various therapeutic applications.

The tetrahydroquinoline core is a well-known scaffold in medicinal chemistry due to its diverse biological activities. It has been extensively studied for its potential in treating neurological disorders, cancer, and inflammatory conditions. The presence of the bromine substituent on the benzamide ring further enhances the compound's reactivity and selectivity, making it an attractive target for drug discovery and development.

Recent research has highlighted the potential of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in modulating specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory effects, 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute found that this compound selectively targets and inhibits the growth of certain cancer cell lines, particularly those overexpressing specific kinases involved in cell proliferation and survival. The mechanism of action involves disrupting key signaling pathways that are crucial for cancer cell survival, thereby inducing apoptosis and cell cycle arrest.

The pharmacokinetic properties of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its effective use as a therapeutic agent. The compound exhibits good oral bioavailability and a reasonable half-life, making it suitable for both acute and chronic treatment regimens.

In preclinical studies, 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has demonstrated low toxicity and high selectivity towards target cells. These properties are crucial for minimizing side effects and ensuring patient safety during clinical trials. The compound has successfully passed several phases of preclinical testing and is currently undergoing further evaluation to determine its efficacy and safety in human subjects.

The potential applications of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide extend beyond its primary therapeutic uses. Its unique chemical structure makes it an excellent candidate for use in combination therapies. For example, it can be used alongside other anti-inflammatory or anticancer agents to enhance treatment outcomes and reduce the likelihood of drug resistance.

Moreover, ongoing research is exploring the use of 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in novel drug delivery systems. Nanoparticle-based formulations have shown promise in improving the bioavailability and targeted delivery of this compound to specific tissues or organs. This approach could further enhance its therapeutic efficacy while minimizing systemic side effects.

In conclusion, 3-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS No. 922000-14-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for developing new therapeutic agents to treat various diseases. Continued research and development will likely uncover additional benefits and applications for this compound in the future.

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